molecular formula C54H92O23 B1671518 Ginsenoside rb1 CAS No. 41753-43-9

Ginsenoside rb1

Cat. No.: B1671518
CAS No.: 41753-43-9
M. Wt: 1109.3 g/mol
InChI Key: GZYPWOGIYAIIPV-JBDTYSNRSA-N
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Description

Ginsenoside Rb1 is a chemical compound belonging to the ginsenoside family, which is found in the plant genus Panax, commonly known as ginseng. This compound is known for its potential health benefits, including anticarcinogenic, immunomodulatory, anti-inflammatory, antiallergic, antiatherosclerotic, antihypertensive, and antidiabetic effects. It also exhibits antistress activity and effects on the central nervous system .

Mechanism of Action

Target of Action

Ginsenoside Rb1 (GRb1) is a steroid glycoside and triterpene saponin found exclusively in the plant genus Panax (ginseng) . It primarily targets the Solute Carrier Organic Anion Transporter Family Member 1B3 (SLCO1B3) . GRb1 also affects the reproductive system in animal testicles . It has been shown to increase testosterone production in male rats indirectly through the stimulation of the luteinizing hormone .

Mode of Action

GRb1 interacts with its targets and induces various changes. It acts as an inhibitor of the SLCO1B3 . By controlling IkB-α to prevent the formation of NF-κB dimers and activation of SIRT1, GRb1 reduces inflammation by inducing the production of anti-inflammatory factors (IL-4, IL-10, and IL-13), thereby inhibiting HMGB1 inflammatory signaling and blocking the synthesis of inflammatory factors (IL-1β, IL-6, and TNF-α) .

Biochemical Pathways

The biosynthesis of GRb1 in Panax ginseng starts from farnesyl diphosphate (FPP), which is converted to squalene with squalene synthase (SQS), then to 2,3-oxidosqualene with squalene epoxidase (SE). The 2,3-oxidasqualene is then converted to dammarenediol-II by cyclization, with dammarenediol-II synthase (DS) as the catalyst . GRb1 modulates ROS levels in mitochondria that affect oxidative stress by upregulating SOD and GSH expression, downregulating MDA, NO, NADPH, and NOX expression, and lowering the neurotoxicity brought on by free radicals and other substances .

Pharmacokinetics

The absorption of GRb1 is fast in the gastrointestinal tract . It may be metabolized mainly to rh1 and f1 by intestinal microflora before absorption into the blood . GRb1 is quickly cleared from the body . The area under the curve (AUC) values for Rg3 in control and amoxicillin-treated groups were 247.7 ± 96.6 ng·h/mL and 139.2 ± 32.9 ng·h/mL, respectively .

Result of Action

GRb1 exerts significant neuroprotective effects on cerebral ischemic injury both in vivo and in vitro . These network actions and underlying mechanisms are mediated by antioxidant, anti-inflammatory, and antiapoptotic activities and involve the inhibition of excitotoxicity and Ca2+ influx, preservation of blood–brain barrier (BBB) integrity, and maintenance of energy metabolism .

Action Environment

Environmental factors can influence the action of GRb1. For instance, the content of ginsenosides in different parts of the ginseng plant can be affected by biological and environmental factors . Moreover, antibiotic treatment can influence the bacterial metabolic activities of GRb1 and cause alterations in the pharmacokinetics of its metabolites .

Biochemical Analysis

Biochemical Properties

Ginsenoside Rb1 plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit nitric oxide synthase, thereby reducing the production of nitric oxide, a molecule involved in inflammatory responses . Additionally, this compound interacts with solute carrier organic anion transporter family member 1B3, inhibiting its function and affecting the transport of organic anions in the body . These interactions highlight the compound’s ability to modulate biochemical pathways and exert therapeutic effects.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound enhances insulin sensitivity and reduces insulin resistance by modulating the insulin signaling pathway . It also promotes the expression of antioxidant proteins, such as superoxide dismutase, thereby protecting cells from oxidative stress . Furthermore, this compound has been found to inhibit apoptosis and promote cell survival by regulating the expression of anti-apoptotic proteins . These cellular effects contribute to the compound’s potential therapeutic benefits in metabolic and neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering downstream signaling pathways that regulate cellular functions . It also inhibits the activity of certain enzymes, such as nitric oxide synthase, thereby reducing the production of pro-inflammatory molecules . Additionally, this compound modulates gene expression by influencing transcription factors and epigenetic modifications . These molecular mechanisms underpin the compound’s diverse pharmacological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperatures or prolonged exposure to light . Long-term studies have shown that this compound maintains its bioactivity and therapeutic effects over extended periods . The compound’s stability and efficacy may vary depending on the experimental conditions and the specific cellular or animal model used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as improving cognitive function and reducing inflammation . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucose and lipid metabolism. The compound has been shown to regulate the activity of key enzymes involved in these pathways, such as glucose-6-phosphatase and lipoprotein lipase . By modulating these enzymes, this compound can influence metabolic flux and metabolite levels, thereby improving metabolic homeostasis . Additionally, this compound interacts with gut microbiota, further contributing to its metabolic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can be absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, this compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to its target sites . The subcellular distribution of this compound influences its interactions with biomolecules and its overall pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rb1 can be synthesized using various methods. One approach involves the use of the emulsion solvent evaporation method to prepare this compound-PLGA nanoparticles. The optimal preparation process includes the use of Plackett–Burman design combined with Box-Behnken experiments . Another method involves the hydrothermal synthesis of this compound carbon quantum dots using ethylenediamine .

Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For example, this compound can be biotransformed into other ginsenosides such as Ginsenoside CK through enzymatic reactions . This process typically involves the use of partially purified enzymes at specific pH and temperature conditions .

Comparison with Similar Compounds

Ginsenoside Rb1 is unique among ginsenosides due to its specific chemical structure and health benefits. Similar compounds include:

This compound stands out due to its comprehensive range of health benefits and its extensive use in scientific research and industrial applications.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,46+,47-,48-,49-,51-,52+,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYPWOGIYAIIPV-JBDTYSNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316929
Record name Ginsenoside Rb1
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1109.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41753-43-9
Record name Ginsenoside Rb1
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Record name Ginsenoside Rb1
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Record name Ginsenoside Rb1
Source DrugBank
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Record name 2-O-β-glucopyranosyl-(3β,12β)-20-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl-β-D-glucopyranoside
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Record name GINSENOSIDE RB1
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